REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[S:9][C:8]([NH:10]C(=O)OC(C)(C)C)=[N:7][CH:6]=1)=[O:4].C(O)(C(F)(F)F)=O.Cl>O>[NH2:10][C:8]1[S:9][C:5]([C:3]([NH:2][CH3:1])=[O:4])=[CH:6][N:7]=1
|
Name
|
tert-Butyl 5-(methylcarbamoyl)thiazol-2-ylcarbamate
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C1=CN=C(S1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in a water bath
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 40° C. for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg | |
YIELD: CALCULATEDPERCENTYIELD | 159% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |